Cinacalcet, a calcimimetic medication, has established itself as a cornerstone treatment for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease []. However, scientific research is actively exploring its potential applications beyond this established use. Here's a breakdown of some exciting research areas involving Cinacalcet:
Studies are investigating whether Cinacalcet can improve the efficiency of dialysis by influencing calcium and phosphate homeostasis. The rationale lies in Cinacalcet's ability to suppress parathyroid hormone (PTH) secretion, potentially leading to better control of these electrolytes during dialysis. This could translate to improved patient outcomes and potentially reduced dialysis treatment burden.
Secondary hyperparathyroidism is associated with increased bone turnover and risk of fractures. Research is evaluating the potential of Cinacalcet to improve bone health in patients with chronic kidney disease. Studies are examining its effect on bone mineral density and fracture risk, aiming to determine if Cinacalcet offers additional benefits beyond controlling PTH levels [].
Cinacalcet is a medication primarily used to treat conditions related to abnormal parathyroid hormone levels, specifically secondary hyperparathyroidism in patients with chronic kidney disease who are undergoing dialysis. It is also indicated for primary hyperparathyroidism and parathyroid carcinoma. The drug functions as a calcimimetic, meaning it mimics the action of calcium on tissues by allosterically activating the calcium-sensing receptor (CaSR) located on the parathyroid gland's chief cells. This activation increases the sensitivity of these receptors to extracellular calcium, leading to reduced secretion of parathyroid hormone and consequently lowering serum calcium levels .
The chemical structure of cinacalcet is represented by the formula C22H22F3N, with a molar mass of approximately 357.42 g/mol. Its IUPAC name is (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane amine .
Cinacalcet acts as a calcimimetic, mimicking the action of calcium on the CaSRs located on the parathyroid gland's chief cells []. By activating the CaSR, Cinacalcet deceives the cells into believing there's sufficient calcium in the bloodstream, leading to a decrease in PTH secretion []. This reduction in PTH levels helps regulate calcium and phosphorus levels in the blood, particularly beneficial for CKD patients where impaired kidney function disrupts calcium homeostasis.
Cinacalcet's biological activity is centered on its role as a calcimimetic agent. By enhancing the sensitivity of calcium-sensing receptors, cinacalcet effectively reduces parathyroid hormone levels, leading to decreased calcium and phosphorus concentrations in the blood. This mechanism is particularly beneficial for patients with chronic kidney disease, where elevated parathyroid hormone levels can lead to bone deterioration and other complications . Common side effects include nausea, vomiting, and diarrhea, with more severe reactions such as seizures occurring in rare cases .
The synthesis of cinacalcet involves several steps that typically include the formation of key intermediates followed by specific reactions to construct the final compound. While detailed synthetic routes are proprietary and not always publicly disclosed, the general approach includes:
These processes are conducted under controlled conditions to ensure high yield and purity of the final product .
Cinacalcet is primarily applied in:
The drug can be used alone or in combination with other treatments such as bisphosphonates to further reduce calcium resorption from bones .
Cinacalcet has notable interactions with various drugs due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. It acts as a strong inhibitor of CYP2D6, which can lead to increased plasma levels of drugs metabolized by this enzyme. Caution is advised when co-administering cinacalcet with other medications that may be affected by these metabolic pathways . Additionally, dietary factors such as grapefruit juice can influence cinacalcet metabolism and efficacy .
Several compounds share similarities with cinacalcet in terms of their mechanism or therapeutic application:
| Compound Name | Mechanism | Indications | Unique Features |
|---|---|---|---|
| Etelcalcet | Calcimimetic | Secondary hyperparathyroidism | More selective for CaSR |
| Abaloparatide | Parathyroid hormone analog | Osteoporosis | Stimulates bone formation |
| Paricalcitol | Vitamin D analog | Secondary hyperparathyroidism | Directly influences calcium metabolism |
| Dexamethasone | Corticosteroid | Various inflammatory conditions | Anti-inflammatory properties |
Cinacalcet's uniqueness lies in its specific action on calcium-sensing receptors and its role in managing parathyroid hormone levels without directly supplying calcium or vitamin D .
Early industrial preparation of Cinacalcet hydrochloride centred on converting commercially available 3-(trifluoromethyl)cinnamic acid into the final amine through hydrogenation, amide formation and chemoselective reduction.
Oliver Richard Thiel and co-workers disclosed a concise three-step sequence that begins with catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid to the corresponding propionic acid, proceeds to solvent-free thermal amidation with (R)-1-(1-naphthyl)ethylamine, and concludes with borane-mediated reduction of the amide to the target amine; the overall isolated yield reached eighty-five per cent with a single purification step [1].
A European patent subsequently adapted the same building blocks but relied on sodium borohydride–boron trifluoride reduction, thereby eliminating pyrophoric borane gas, while maintaining high stereochemical integrity of the (R) centre [2].
An alternative “Forster reaction” route condensed (R)-1-(1-naphthyl)ethylamine with benzaldehyde, alkylated the imine with 1-(3-halopropyl)-3-(trifluoromethyl)benzene and hydrolysed the intermediate in a single vessel; this telescoped approach delivered Cinacalcet hydrochloride in roughly sixty per cent yield on pilot scale without chromatographic purification [3].
| Traditional route | Key bond-forming step | Number of isolated steps | Overall isolated yield | Principal intermediates |
|---|---|---|---|---|
| Hydrogenation–amidation–borane reduction (Thiel 2008) | Borane reduction of chiral amide | 1 isolation | 85% [1] | 3-(3-trifluoromethyl)propionic acid; chiral amide |
| Sodium borohydride route (EP 1990333) | Sodium borohydride–boron trifluoride reduction | 2 isolations | 80% (patent example) [2] | Same as above |
| One-pot Forster process (Shinde 2011) | Imine alkylation under Forster conditions | 1 isolation | 60% [3] | Schiff base; benzylic iminium salt |
Search for shorter, greener and more stereocontrolled routes has produced several catalytic strategies.
Veera Reddy Arava achieved regio-selective N-alkylation of an (R)-tert-butyl-sulfinamide derived from 1-acetyl-naphthalene. Lithium bis(trimethylsilyl)amide deprotonation followed by reaction with 1-(3-iodopropyl)-3-(trifluoromethyl)benzene gave the C–N bond in seventy-two per cent yield; subsequent deprotection furnished Cinacalcet hydrochloride in ninety-one per cent yield and ninety-nine point nine per cent enantiomeric purity without cryogenic chemistry [4].
A large-scale carbon–carbon coupling that replaces palladium with inexpensive iron acetyl-acetonate has been reported. The method cross-couples benzotrifluoride magnesium bromide with N-chloropropene naphthylethylamine to assemble the carbon backbone directly, shortening the sequence and avoiding precious metals [5].
Chemo-enzymatic blueprints have also emerged. Transaminase-catalysed amination of 1-acetonaphthone delivers enantiopure (R)-1-(1-naphthyl)ethylamine, which can be alkylated in one step to afford Cinacalcet; the biocatalytic phase runs in aqueous medium, and the two-step sequence gives fifty per cent overall yield at laboratory scale with complete stereocontrol [6].
Recent cobalt-catalysed enantioselective Negishi coupling provides an alternative carbon–carbon union while maintaining ninety-seven per cent enantiomeric excess and kilogram-per-batch scalability [7].
| Catalytic platform | Key catalyst | Step economy | Enantiomeric outcome | Notable advantages |
|---|---|---|---|---|
| Sulfinamide N-alkylation [4] | Lithium bis(trimethylsilyl)amide / sulfinamide chiral auxiliary | 5 isolated steps | > 99% (R) | No chromatographic resolution; room-temperature alkylation |
| Iron-mediated cross coupling [5] | Iron acetyl-acetonate with N-methyl-pyrrolidone ligand | 4 isolated steps | Stereochemistry set by chiral amine | Precious-metal-free; compatible with Grignard reagent |
| Biocatalytic transaminase route [6] | ω-Transaminase and ketoreductase enzymes | 2 isolated steps | > 99% (R) | Aqueous, low-temperature, co-immobilised cofactors |
| Cobalt-catalysed Negishi coupling [7] | Cobalt–chiral phosphine complex | 3 isolated steps | 97% (R) | High turnover, scalable to pilot plant |
Scale-up studies revealed that mechanical variables can influence impurity formation more than stoichiometry. During one-pot imine alkylation, reducing the agitation tip speed from two-point seven metres per second to one-point nine metres per second suppressed iminium hydrolysis and raised the isolated yield from forty to seventy per cent [8].
Solvent choice likewise governs selectivity. Thiel’s hydrogenation step gives rapid conversion in methanol but suffers esterification; switching to toluene eliminates alkyl esters and permits direct telescoping into amidation without intermediate isolation [1].
Supply-chain sustainability has been addressed by replacing acrylate-based syntheses of 3-(3-trifluoromethyl)propanal with a palladium-catalysed Mizoroki–Heck coupling of 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, followed by catalytic hydrogenation. Microwave heating shortens the coupling to thirty minutes, and recycling the palladium on alumina cuts precious-metal residues to under five parts per million [9].
Continuous processing has been piloted for the borane reduction: feeding a diglyme–tetrahydrofuran solution of the amide into an in-line sodium borohydride–boron trifluoride generator halves reaction time and consistently limits naphthalene hydrogenation by-products to below one-tenth of one per cent [1].
Regulatory assessment of Cinacalcet hydrochloride lists drying, milling, micronisation, blending and sifting as critical manufacturing steps; each is controlled through in-process particle-size and density checks to safeguard blend homogeneity [10].
Finished-product testing follows international council for harmonisation guidelines and typically includes the attributes summarised below.
| Critical quality attribute | Typical specification range | Analytical technique | Rationale |
|---|---|---|---|
| Enantiomeric purity | not less than ninety-nine per cent (R) enantiomer | Chiral high performance liquid chromatography [10] | Ensures pharmacodynamic potency and consistent receptor affinity |
| Related substances | not more than half of one per cent each; one per cent total | Gradient high performance liquid chromatography with ultraviolet detection [10] | Controls route-specific impurities such as des-fluoro analogues [4] |
| Residual solvents | below international council for harmonisation Class II limits; toluene < 890 ppm | Head-space gas chromatography [10] | Verifies removal of toxic solvents used in hydrogenation and reduction |
| Polymorphic form | Form I only | X-ray powder diffraction [10] | Guarantees consistent solubility and tableting performance |
| Water content | not more than one per cent by weight | Karl Fischer titration [10] | Prevents amine–borane complexation and maintains tablet hardness |
Irritant;Health Hazard